氮化锌

描述

Zinc Nitride (Zn3N2) is an inorganic compound of zinc and nitrogen, usually obtained as blue-grey crystals . It is a semiconductor and in its pure form, it has the anti-bixbyite structure .

Synthesis Analysis

Zinc Nitride can be synthesized by thermally decomposing zincamide (zinc diamine) in an anaerobic environment, at temperatures in excess of 200 °C . The by-product of the reaction is ammonia . It can also be formed by heating zinc to 600 °C in a current of ammonia . Another method involves the reaction between zinc nitrate hexahydrate and ammonia solution .Molecular Structure Analysis

Zinc Nitride has a cubic crystal structure . The crystal structure is anti-isomorphous with Manganese (III) oxide (bixbyite) .Chemical Reactions Analysis

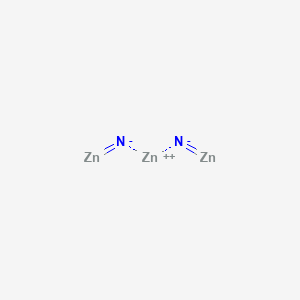

Zinc Nitride can be obtained by the reaction between three moles of Zinc [Zn] and two moles of Nitrogen [N] to form one mole of Zinc Nitride [Zn3N2] . It reacts violently with water to form ammonia and zinc oxide . It also reacts with lithium (produced in an electrochemical cell) by insertion .Physical And Chemical Properties Analysis

Zinc Nitride has a density of 6.22 g/cm3 . It is insoluble in water but reacts with it . It decomposes at 700°C . It is a semiconductor with a reported bandgap of c. 3.2eV .科学研究应用

光电应用:氮化锌具有高电子迁移率和电导率,因此被认为是光电器件的有前景的材料。考虑在氧化锌同质结中使用以实现ZnO基材料的p型导电性 (Yoo, Walsh, Scanlon, & Soon, 2014)。

光伏器件潜力:氮化锡锌(ZnSnN2)是一种相关化合物,由于其可调材料特性和地球丰度,被认为适用于光伏器件应用 (Khan, Heinselman, & Zakutayev, 2020)。

薄膜应用:氮化锌薄膜具有作为新型半导体材料的潜力,可用于光伏、光电和其他应用,由于其比ZnO更低的带隙和环境友好的加工 (Georgiev, Moening, Naleshwar, & Jayatissa, 2009)。

电子散射机制:对氧化锡氮化锌薄膜的研究揭示了电子散射机制,这对太阳能电池和光电器件的应用至关重要 (Hamilton et al., 2019)。

环境感应应用:氮化锌薄膜由于在不同湿度条件下的转变而显示出在环境感应方面的潜力,这会影响其电学特性 (Gómez-Castaño, Redondo-Cubero, Vázquez, & Pau, 2016)。

光学和机械特性:氧氮化锌薄膜在光学和电子特性上显示出可调性,表明它们适用于太阳能电池和发光二极管等器件 (Wen, Jiang, Georgiev, & Jayatissa, 2010)。

薄膜晶体管:氮化锌薄膜已被用于薄膜晶体管中,以评估其在光电应用中的性能,显示出作为这类器件中的有潜力的活性层的可能性 (Núñez, Pau, Ruiz, & Piqueras, 2012)。

光电催化活性:氧化锌/非晶碳氮化物/二氧化锰混合核壳纳米棒阵列,包含氮化锌,显示出高光电催化活性,可用于环境修复和能源转换 (He et al., 2019)。

安全和危害

未来方向

Zinc Nitride quantum dots were prepared via a simple hydrothermal route from the reaction between zinc nitrate hexahydrate and ammonia solution that possess efficient strength towards sensing applications of metal ions (Cu2+ and Mn2+) . This suggests potential future applications in the field of sensing and detection .

属性

IUPAC Name |

zinc;azanidylidenezinc | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2N.3Zn/q2*-1;;;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKJVMGQSGCSQBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N-]=[Zn].[N-]=[Zn].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Zn3N2, N2Zn3 | |

| Record name | zinc nitride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Zinc_nitride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Gray powder; [Alfa Aesar MSDS] | |

| Record name | Zinc nitride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9710 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Zinc nitride | |

CAS RN |

1313-49-1 | |

| Record name | Zinc nitride (Zn3N2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trizinc dinitride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.826 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。